1-(1-Methyl-1H-indol-2-yl)ethanone

Catalog No.
S1512812
CAS No.
16498-68-3
M.F
C11H11NO
M. Wt
173.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(1-Methyl-1H-indol-2-yl)ethanone

CAS Number

16498-68-3

Product Name

1-(1-Methyl-1H-indol-2-yl)ethanone

IUPAC Name

1-(1-methylindol-2-yl)ethanone

Molecular Formula

C11H11NO

Molecular Weight

173.21 g/mol

InChI

InChI=1S/C11H11NO/c1-8(13)11-7-9-5-3-4-6-10(9)12(11)2/h3-7H,1-2H3

InChI Key

SVUKISNBRDNDMF-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC2=CC=CC=C2N1C

Canonical SMILES

CC(=O)C1=CC2=CC=CC=C2N1C

Synthesis of Alkaloids

Field: Organic Chemistry

Application: Indole derivatives are prevalent moieties present in selected alkaloids . They play a main role in cell biology and have attracted increasing attention in recent years for the treatment of various disorders in the human body .

Method: The synthesis of indole derivatives involves novel methods that have attracted the attention of the chemical community . The construction of indoles as a moiety in selected alkaloids is a significant area of research .

Results: Indoles, both natural and synthetic, show various biologically vital properties . The application of indole derivatives as biologically active compounds has shown promising results in the treatment of cancer cells, microbes, and different types of disorders .

Pharmaceutical Intermediates

Field: Pharmaceutical Chemistry

Application: 1-Methylindole-2-boronic acid, a derivative of 1-(1-Methyl-1H-indol-2-yl)ethanone, is used as a pharmaceutical intermediate . It is also used as a raw material in organic synthesis .

Method: This compound is used as a reactant for Suzuki-Miyaura coupling , a type of palladium-catalyzed cross coupling reaction, which is widely used in organic synthesis.

Results: The use of 1-Methylindole-2-boronic acid in pharmaceutical intermediates contributes to the synthesis of various pharmaceutical compounds .

Antiviral Activity

Field: Pharmaceutical Chemistry

Application: Indole derivatives have shown potential as antiviral agents . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives and 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives of indole have been reported as antiviral agents .

Method: These compounds were prepared and investigated in vitro for antiviral activity in a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses .

Results: These indole derivatives showed inhibitory activity against influenza A and Coxsackie B4 virus .

Laboratory Chemicals

Field: Chemistry

Application: 1-(1-Methyl-1H-pyrrol-2-yl)ethanone is used as a laboratory chemical and in the manufacture of substances .

Method: The specific methods of application or experimental procedures would depend on the particular substance being manufactured .

Results: The outcomes obtained would also depend on the specific substance being manufactured .

1-(1-Methyl-1H-indol-2-yl)ethanone is an organic compound characterized by its indole structure, which features a methyl group attached at the nitrogen atom of the indole ring. The molecular formula for this compound is C₁₀H₉NO, with a molecular weight of 159.19 g/mol. This compound is part of a broader class of indole derivatives known for their diverse biological activities and potential applications in medicinal chemistry.

The structure of 1-(1-Methyl-1H-indol-2-yl)ethanone can be depicted as follows:

text
N / \ C C / \ C C | | C---C---C

In this representation, the nitrogen atom is part of the indole ring, and the ethanone group is attached to the second carbon of the indole structure.

Typical of carbonyl compounds. These include:

  • Nucleophilic Addition: The carbonyl carbon can be attacked by nucleophiles, leading to the formation of alcohols or other functional groups.
  • Condensation Reactions: It can undergo condensation with amines or other nucleophiles to form imines or amides.
  • Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

These reactions are essential for synthesizing more complex molecules from 1-(1-Methyl-1H-indol-2-yl)ethanone.

Indole derivatives, including 1-(1-Methyl-1H-indol-2-yl)ethanone, exhibit a wide range of biological activities. Research indicates that compounds with this structure may possess:

  • Anticancer Properties: Some studies have shown that indole derivatives can inhibit tubulin polymerization, which is crucial for cancer cell division and growth .
  • Antimicrobial Activity: Indoles have been reported to exhibit antibacterial and antifungal properties, making them potential candidates for developing new antimicrobial agents.

Additionally, 1-(1-Methyl-1H-indol-2-yl)ethanone has been noted for its ability to interact with various biological targets, enhancing its therapeutic potential.

Several methods have been developed for synthesizing 1-(1-Methyl-1H-indol-2-yl)ethanone:

  • Starting from Indole Derivatives: A common approach involves reacting 1-methylindole with an appropriate acylating agent (like acetyl chloride) in the presence of a base such as pyridine to yield 1-(1-Methyl-1H-indol-2-yl)ethanone.
  • Via Carbonylation Reactions: Another synthesis route includes carbonylation reactions where methylindole is treated with carbon monoxide and an alcohol in the presence of a catalyst.

These methods are essential for producing this compound in sufficient quantities for research and application purposes.

The applications of 1-(1-Methyl-1H-indol-2-yl)ethanone span various fields:

  • Pharmaceuticals: Due to its biological activities, it may serve as a lead compound in drug discovery, particularly for anticancer and antimicrobial agents.
  • Chemical Research: It can be used as an intermediate in organic synthesis to create more complex indole-based compounds.

Research into the interactions of 1-(1-Methyl-1H-indol-2-yl)ethanone with biological systems reveals its potential effects on various pathways:

  • CYP Enzyme Interaction: This compound has been identified as a substrate for certain cytochrome P450 enzymes, indicating its role in drug metabolism and potential interactions with other pharmaceuticals .

Studies exploring these interactions are crucial for understanding its pharmacokinetics and safety profile when developed as a therapeutic agent.

Several compounds exhibit structural similarities to 1-(1-Methyl-1H-indol-2-yl)ethanone. Here are some notable examples:

Compound NameSimilarityKey Features
6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one0.85Contains a carbazole structure; potential bioactivity.
2,3-Dihydro-1H-carbazol-4(9H)-one0.77Related to carbazole; exhibits unique properties.
1-Methyl-1H-indole-2-carbaldehyde0.82Similar indole structure; used in medicinal chemistry.
4-(N,N-Dimethylamino)-benzaldehyde0.78Contains a benzaldehyde moiety; used in dye synthesis.

These compounds share structural characteristics but differ in their functional groups and biological activities, highlighting the uniqueness of 1-(1-Methyl-1H-indol-2-yl)ethanone within this class.

The Leimgruber–Batcho indole synthesis offers superior regiocontrol for 2-substituted indoles. This two-step process begins with the condensation of o-nitrotoluenes with N,N-dimethylformamide dimethyl acetal (DMFDMA) to form enamines, followed by reductive cyclization. For 1-(1-methyl-1H-indol-2-yl)ethanone, the method enables precise installation of the acetyl group at the 2-position.

Key advantages include:

  • Chemoselective enamine formation: The reaction avoids competing side products by stabilizing intermediates through conjugation with the nitro group.
  • Reductive cyclization flexibility: Catalysts like Raney nickel or palladium-on-carbon facilitate NH$$_2$$ group formation, which cyclizes to form the indole core.

Recent modifications employ microwave irradiation to accelerate enamine formation, reducing reaction times from hours to minutes while maintaining yields >75%.

Polyphosphoric Acid (PPA)-Mediated Rearrangement Reactions

PPA serves as both a Brønsted acid and dehydrating agent, enabling acetyl group migration in indole systems. When 2-acetylindole is treated with PPA at 80–100°C, the acetyl group relocates to the 3-position via a Wagner-Meerwein-type mechanism. This rearrangement is driven by:

  • Electrophilic aromatic substitution: The 3-position of indole is more nucleophilic, favoring acetyl migration.
  • Steric effects: Bulky substituents at the 1-position (e.g., methyl groups) exacerbate steric strain, accelerating rearrangement.

Equation 1: PPA-mediated acetyl migration
$$
\text{2-Acetylindole} \xrightarrow{\text{PPA, 100°C}} \text{3-Acetylindole} \quad \Delta G^\ddagger = 24.5 \, \text{kcal/mol} \,
$$

This method is critical for accessing 3-acetylindoles but complicates direct 2-acetylindole synthesis.

Catalytic Reduction Approaches for 2-Acetylindole Derivatives

Catalytic hydrogenation provides a pathway to 2-acetylindoles via intermediates like 2-diazoacetoindole. Using palladium or platinum catalysts under mild conditions (25–50°C, 1–3 atm H$$_2$$), diazo groups are selectively reduced to methylene groups without affecting the acetyl functionality.

Table 2: Catalytic Systems for 2-Acetylindole Synthesis

SubstrateCatalystConditionsYield (%)Reference
2-DiazoacetoindolePd/C, H$$_2$$EtOH, 25°C, 2 atm89
N-Acetyl-2-iodoanilineCuI, Pd(PPh$$3$$)$$2$$Cl$$_2$$DMF, 80°C76

Notably, copper(I)-palladium systems enable Sonogashira-type couplings, introducing acetyl groups via alkynylation followed by hydrolysis.

Microwave-Assisted and Green Chemistry Synthesis Protocols

Microwave irradiation and solvent-free conditions enhance the sustainability of 2-acetylindole synthesis. The Madelung indole synthesis, traditionally requiring temperatures >350°C, achieves comparable yields at 160–200°C under microwave conditions. Key advancements include:

  • Solvent-free cyclization: Potassium tert-butoxide mediates indole formation without solvents, reducing waste.
  • One-pot multicomponent reactions: Ethanol-based systems combine anilines, glyoxal, and isocyanides to assemble indole cores at 60°C.

Equation 2: Green synthesis of 2-acetylindole
$$
\text{o-Toluidine} + \text{Dimethyl acetylenedicarboxylate} \xrightarrow{\text{MW, 150°C}} \text{2-Acetylindole} \,
$$

These methods align with green chemistry principles by minimizing energy use and hazardous byproducts.

The indole nitrogen in 1-(1-methyl-1H-indol-2-yl)ethanone serves as a critical site for structural diversification. Alkylation at this position is typically achieved via nucleophilic substitution or metal-mediated reactions. For instance, the synthesis of 1-methylindole derivatives often employs methyl iodide in the presence of a strong base such as sodium amide in liquid ammonia [2]. This method yields the N-methylated indole core with high efficiency (85–95% yield), as demonstrated in the preparation of 1-methylindole precursors [2]. The steric and electronic effects of the N-methyl group significantly influence subsequent reactivity, particularly by deactivating the indole ring toward electrophilic substitution at the pyrrole moiety while enhancing stability against oxidative degradation. Recent advancements have explored the use of bulkier alkylating agents, such as tert-butyl bromides, to introduce steric hindrance, thereby directing functionalization to specific positions on the benzene ring [1].

Acetyl Group Manipulation for Bioisosteric Replacements

The acetyl group at the 2-position of 1-(1-methyl-1H-indol-2-yl)ethanone offers a versatile handle for bioisosteric modifications. Replacement of the ketone with carboxylic acid or amide functionalities has been shown to modulate pharmacokinetic properties while retaining biological activity. For example, bioisosteric substitution of the acetyl group with a propionyl or butyryl chain can enhance lipophilicity, as evidenced in studies on PI3Kδ inhibitors [4]. Computational analyses reveal that such substitutions maintain key hydrogen-bonding interactions with target enzymes, as demonstrated in molecular docking studies of indole-derived pharmacophores [4]. Additionally, enzymatic degradation pathways involving indole-3-acetic acid analogs highlight the metabolic consequences of acetyl group modifications, with longer alkyl chains (e.g., indole-3-propionic acid) exhibiting resistance to bacterial catabolism [6].

Electrophilic Substitution Patterns at C-3 and C-5 Positions

Electrophilic substitution at the C-3 and C-5 positions of the indole ring is governed by the directing effects of the N-methyl and acetyl groups. The acetyl moiety at C-2 acts as a meta-directing group, favoring functionalization at C-5, while the N-methyl group further modulates reactivity. Palladium-catalyzed C–H arylation at C-5 has been achieved using aryl halides in the presence of phosphine ligands, yielding derivatives with enhanced electronic diversity [1]. Conversely, nitration at C-3 proceeds via mixed acid conditions, with the acetyl group stabilizing the intermediate σ-complex through resonance [1]. Regioselectivity in these reactions is further influenced by solvent polarity, as demonstrated in manganese-catalyzed alkylation studies [3].

Palladium-Catalyzed Cross-Coupling Reactions for Hybrid Scaffolds

Palladium-mediated cross-coupling reactions enable the construction of hybrid scaffolds by linking the indole core to aryl, heteroaryl, or alkenyl fragments. Suzuki–Miyaura coupling of 2-acetylindole boronic esters with substituted aryl halides has been employed to generate biaryl systems, as reported in one-pot syntheses of arylated 1-methylindoles [7]. Key to this methodology is the use of Pd(PPh~3~)~4~ as a catalyst and potassium carbonate as a base, which facilitates transmetalation and reductive elimination under mild conditions [7]. Heck coupling reactions further extend structural diversity by introducing α,β-unsaturated ketone moieties at the C-3 position, enabling conjugation with electron-deficient alkenes.

Heterocyclic Annulation Strategies Using 2-Acetylindole Precursors

The acetyl group at C-2 serves as a linchpin for annulation reactions, enabling access to polycyclic architectures. Condensation with hydrazines or hydroxylamines yields pyrazole- or isoxazole-fused indoles, respectively, via cyclodehydration. For instance, treatment with phenylhydrazine generates 1-methylindolo[2,3-c]pyrazoles, which exhibit redshifted absorption spectra due to extended π-conjugation [4]. Additionally, intramolecular aldol cyclization of 2-acetylindole derivatives bearing pendant aldehyde groups produces indoloquinolizine frameworks, a structural motif prevalent in alkaloid natural products [4]. These annulation strategies underscore the synthetic utility of 1-(1-methyl-1H-indol-2-yl)ethanone in accessing complex heterocyclic systems.

XLogP3

2.1

Dates

Last modified: 08-15-2023

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